molecular formula C10H12FNO2 B15227531 (S)-3-Amino-2-(4-fluorobenzyl)propanoic acid

(S)-3-Amino-2-(4-fluorobenzyl)propanoic acid

Cat. No.: B15227531
M. Wt: 197.21 g/mol
InChI Key: UVEFYKAGEYVTJB-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Amino-2-(4-fluorobenzyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxylic acid group, and a fluorobenzyl group attached to the central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-2-(4-fluorobenzyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as (S)-2-Amino-3-phenylpropanoic acid.

    Protection and Deprotection: Protecting groups may be used to protect the amino and carboxylic acid groups during the fluorination step. After fluorination, these protecting groups are removed to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-2-(4-fluorobenzyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(S)-3-Amino-2-(4-fluorobenzyl)propanoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies related to enzyme-substrate interactions and protein-ligand binding.

    Industrial Applications: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-Amino-2-(4-fluorobenzyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorobenzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-3-phenylpropanoic acid: Lacks the fluorine atom in the benzyl group.

    (S)-3-Amino-2-(4-chlorobenzyl)propanoic acid: Contains a chlorine atom instead of a fluorine atom.

    (S)-3-Amino-2-(4-methylbenzyl)propanoic acid: Contains a methyl group instead of a fluorine atom.

Uniqueness

The presence of the fluorine atom in (S)-3-Amino-2-(4-fluorobenzyl)propanoic acid imparts unique properties, such as increased lipophilicity and metabolic stability. These properties can enhance its biological activity and make it a valuable compound for various applications.

Biological Activity

(S)-3-Amino-2-(4-fluorobenzyl)propanoic acid is an amino acid derivative characterized by a unique structure that combines an amino group with a fluorobenzyl moiety. This compound has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications and ability to interact with various biological targets.

Chemical Structure and Properties

Molecular Formula: C15H20FNO4
Molecular Weight: 297.32 g/mol
IUPAC Name: (2S)-2-[(4-fluorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
InChI Key: YOAWHKCOPVHJPC-NSHDSACASA-N
Canonical SMILES: CC(C)(C)OC(=O)NCC(CC1=CC(=CC=C1)F)C(=O)O

The presence of the fluorine atom enhances the lipophilicity of the compound, which is crucial for its interaction with biological membranes and receptors.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds through its amino group and engage in hydrophobic interactions via the fluorobenzyl group. These interactions can modulate enzyme activity and receptor binding, leading to various biological effects that are beneficial in therapeutic contexts.

Enzyme Interaction and Modulation

Research indicates that this compound can influence enzyme kinetics significantly. For instance, it has been shown to inhibit specific kinases involved in inflammatory pathways, suggesting potential applications in treating conditions like rheumatoid arthritis and inflammatory bowel disease. The compound's structural variations can lead to significant changes in its biological activity, highlighting the importance of structure-activity relationships (SAR) in drug design.

Neurotransmitter Release

Studies have demonstrated that this compound can affect neurotransmitter release mechanisms, indicating its potential role in neurological disorders. The modulation of neurotransmitter systems may pave the way for developing treatments for conditions such as depression or anxiety .

Case Studies

  • Inflammation Modulation : A study revealed that this compound could inhibit specific kinases involved in inflammatory responses, offering a therapeutic strategy for inflammatory diseases.
  • Neurotransmitter Interaction : Another research effort highlighted the compound's capacity to influence neurotransmitter dynamics, suggesting a role in managing neurological conditions.

Comparative Analysis with Similar Compounds

A comparative analysis provides insights into how variations in substituents impact biological activity:

Compound NameStructure FeaturesUnique Aspects
(S)-2-Amino-3-(4-fluorophenyl)propanoic acidFluorine substitution on phenyl ringPotentially different receptor affinity
(S)-2-Amino-3-(3-bromo-4-fluorophenyl)propanoic acidBromine instead of chlorineDifferent electronic properties
(S)-2-Amino-3-(phenyl)propanoic acidNo halogen substitutionsLacks specific interactions due to substitutions

This table illustrates how structural modifications can lead to distinct pharmacological profiles, emphasizing the need for careful consideration during drug development.

Research Findings

Recent investigations have focused on the SAR of this compound, revealing that modifications in the fluorobenzyl moiety significantly affect its biological activity. The fluorine atom plays a critical role in enhancing binding affinity and metabolic stability, making it a valuable candidate for further pharmacological studies .

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

(2S)-2-(aminomethyl)-3-(4-fluorophenyl)propanoic acid

InChI

InChI=1S/C10H12FNO2/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m0/s1

InChI Key

UVEFYKAGEYVTJB-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](CN)C(=O)O)F

Canonical SMILES

C1=CC(=CC=C1CC(CN)C(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.